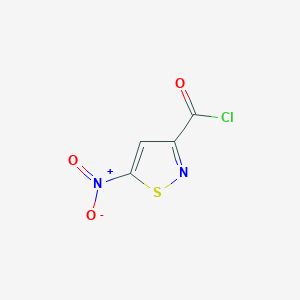

5-Nitro-1,2-thiazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

36778-14-0 |

|---|---|

Molecular Formula |

C4HClN2O3S |

Molecular Weight |

192.58 g/mol |

IUPAC Name |

5-nitro-1,2-thiazole-3-carbonyl chloride |

InChI |

InChI=1S/C4HClN2O3S/c5-4(8)2-1-3(7(9)10)11-6-2/h1H |

InChI Key |

YJGSZFRAEXHMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for the Preparation of 5 Nitro 1,2 Thiazole 3 Carbonyl Chloride

Retrosynthetic Analysis and Precursor Chemistry of 5-Nitro-1,2-thiazole-3-carbonyl chloride

A logical retrosynthetic approach to this compound points to its immediate precursor, 5-Nitro-1,2-thiazole-3-carboxylic acid. The primary synthetic challenge, therefore, lies in the efficient construction of this nitrated thiazole (B1198619) carboxylic acid.

Synthesis of the 5-Nitro-1,2-thiazole-3-carboxylic Acid Precursor

The preparation of 5-Nitro-1,2-thiazole-3-carboxylic acid has been successfully achieved through the oxidation of a methyl group at the 3-position of the corresponding 5-nitroisothiazole derivative. A key pathway involves the synthesis of 3-Methyl-5-nitroisothiazole, which is then oxidized to the desired carboxylic acid.

The synthesis commences with 5-amino-3-methylisothiazole. This precursor undergoes diazotization, followed by a nitro-dediazoniation reaction (a variation of the Sandmeyer reaction) to introduce the nitro group at the 5-position, yielding 3-Methyl-5-nitroisothiazole. Subsequent oxidation of the methyl group, for instance using a strong oxidizing agent like chromium trioxide, furnishes 5-nitroisothiazole-3-carboxylic acid.

It is noteworthy that the direct nitration of isothiazole-3-carboxylic acid is often challenging and can lead to a mixture of products or decomposition. Therefore, the strategy of introducing the nitro group prior to the formation of the carboxylic acid functionality is a more controlled and effective approach.

Alternative Routes to 5-Nitro-1,2-thiazole Core Derivatives

While the aforementioned pathway provides a direct route to the precursor, other methods for the construction of the isothiazole (B42339) ring can be considered as alternative strategies for accessing derivatives that could potentially be converted to the target molecule. These methods generally involve the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.

One established method for isothiazole synthesis is the reaction of β-aminovinyl ketones with thionyl chloride. Variations of this approach, utilizing different starting materials and cyclization conditions, can provide access to a range of substituted isothiazoles. For instance, the reaction of enamines with sulfur dichloride or the cyclization of β-thioxo amides are also viable routes to the isothiazole core.

Furthermore, multicomponent reactions have emerged as powerful tools for the efficient synthesis of highly substituted heterocyclic systems. A potential alternative could involve a one-pot reaction of a suitable nitrogen source, a sulfur source, and a three-carbon component bearing the precursors to the nitro and carboxyl functionalities, or groups that can be readily converted to them.

Direct Synthesis Protocols for this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several classical and optimized methods are available for this purpose.

Classical Reagents for Acyl Chloride Formation (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common and well-established reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.ukmasterorganicchemistry.comchemistrysteps.com Both reagents are highly effective and operate through similar mechanisms involving the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.ukyoutube.com The mechanism involves the initial attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies purification. libretexts.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion.

Optimized Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent is crucial for achieving high yields and purity of the acyl chloride, especially when dealing with sensitive functional groups like the nitro group in the target molecule.

For reactions with thionyl chloride or oxalyl chloride, anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. Common solvents include non-polar, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or toluene. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific carboxylic acid.

The use of a catalytic amount of DMF with oxalyl chloride often allows for milder reaction conditions, which can be beneficial for substrates that are sensitive to heat or strong acids. The progress of the reaction can be monitored by the cessation of gas evolution.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., DCM, toluene), often at reflux. | Readily available, byproducts are gaseous. | Can be harsh, may require higher temperatures. |

| **Oxalyl Chloride ((COCl)₂) ** | In a non-polar solvent (e.g., DCM) with catalytic DMF, often at room temperature. | Milder conditions, all byproducts are gaseous. | More expensive than thionyl chloride. |

Emerging Synthetic Strategies for Acyl Halide Analogs

While classical reagents remain the workhorses for acyl chloride synthesis, ongoing research focuses on developing milder, more selective, and environmentally benign methodologies.

Novel Activating Agents: A variety of newer reagents have been developed to activate carboxylic acids for conversion to acyl halides under very mild conditions. For instance, the use of cyanuric chloride in the presence of a tertiary amine can effectively generate acyl chlorides. Another approach involves the use of triphenylphosphine (B44618) in combination with a chlorine source like carbon tetrachloride or hexachloroacetone. These methods often offer greater functional group tolerance compared to the classical reagents.

Catalytic Methods: The development of catalytic methods for acyl chloride formation is an area of active research. While not yet widespread, approaches utilizing transition metal catalysts or organocatalysts to activate the carboxylic acid or the chlorinating agent are being explored. These methods aim to reduce the amount of stoichiometric reagents and byproducts.

Biocatalysis: The use of enzymes for chemical transformations is a rapidly growing field. While the direct enzymatic synthesis of acyl chlorides is not yet a common method, research into the enzymatic activation of carboxylic acids could pave the way for future biocatalytic routes to these reactive intermediates.

Flow Chemistry: Continuous flow technology offers several advantages for the synthesis of reactive intermediates like acyl chlorides. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields, improved safety, and easier scale-up. The in situ generation and immediate consumption of the acyl chloride in a subsequent reaction step within a continuous flow system is a particularly attractive strategy for handling these moisture-sensitive compounds.

Purification Techniques and Handling Considerations in the Preparation of this compound

The purification and handling of this compound require stringent protocols due to the compound's inherent reactivity, particularly its nature as an acyl chloride and a nitro-substituted heterocycle.

Purification Techniques

Post-synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The high reactivity of the acyl chloride functional group, especially its sensitivity to hydrolysis, dictates the choice of purification methods. researchgate.net All glassware must be thoroughly dried, and anhydrous solvents should be used throughout the process to prevent degradation of the product. researchgate.net

Fractional distillation under high vacuum is a common method for purifying liquid acyl chlorides. researchgate.net This technique lowers the boiling point, mitigating the risk of thermal decomposition, which can be a concern for nitro-containing compounds. For solid products, recrystallization from a suitable anhydrous, non-protic solvent (such as hexane, toluene, or dichloromethane) is a viable option. researchgate.net Care must be taken to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Column chromatography can be challenging due to the potential for the product to react with the stationary phase (e.g., silica (B1680970) gel), but it can be employed with a non-polar eluent system if other methods fail. researchgate.net

Table 2: Overview of Purification Methods for Reactive Acyl Chlorides

| Technique | Applicability | Advantages | Disadvantages |

|---|---|---|---|

| Vacuum Distillation | Low-boiling liquids or sublimable solids | Effective for removing non-volatile impurities. Lower temperature prevents thermal decomposition. | Requires specialized equipment. Not suitable for thermally unstable or high-boiling point compounds. |

| Recrystallization | Crystalline solids | Can yield very high purity. Scalable. | Requires finding a suitable anhydrous solvent system. Potential for product loss in the mother liquor. |

| Flash Chromatography | Most compounds | Good separation of complex mixtures. | Risk of on-column reaction/degradation with silica gel. Requires careful selection of inert stationary and mobile phases. |

Handling Considerations

The handling of this compound and its precursors must be conducted with strict safety measures. fishersci.comapolloscientific.co.uk As with other acyl chlorides, the compound is expected to be highly corrosive and moisture-sensitive, reacting violently with water and other protic solvents to release corrosive hydrogen chloride gas. fishersci.com Therefore, all operations should be performed in a well-ventilated chemical fume hood. fishersci.comaksci.com

Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat. fishersci.comaksci.comchemicalbook.com It is crucial to avoid all personal contact, including the inhalation of dust or vapors. apolloscientific.co.uk Containers should be kept tightly sealed under an inert atmosphere and stored in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. fishersci.comapolloscientific.co.uk In case of accidental spills, the area should be evacuated, and the spill should be contained and cleaned up using dry, inert materials, avoiding contact with water. fishersci.comapolloscientific.co.uk

Table 3: Key Handling Protocols

| Protocol | Description | Rationale |

|---|---|---|

| Inert Atmosphere | Handle and store the compound under a dry, inert gas such as nitrogen or argon. | Prevents hydrolysis from atmospheric moisture, which would degrade the compound to the corresponding carboxylic acid. researchgate.net |

| Engineering Controls | All manipulations must be conducted in a certified chemical fume hood. | Protects the operator from inhaling corrosive vapors (e.g., HCl) and fine dust particles. fishersci.com |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, face shield, lab coat, and chemical-resistant gloves. | Prevents skin and eye contact, which can cause severe burns and damage. aksci.com |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. | Ensures stability and prevents hazardous reactions with water, bases, or oxidizing agents. fishersci.comapolloscientific.co.uk |

| Spill & Waste | Use dry, inert absorbents for spills. Dispose of waste in a suitable, labeled container according to institutional and local regulations. | Avoids violent reactions with water and ensures proper disposal of hazardous chemical waste. fishersci.comaksci.com |

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 1,2 Thiazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions Initiated by 5-Nitro-1,2-thiazole-3-carbonyl chloride

The carbonyl chloride group is the most reactive of the carboxylic acid derivatives, making it an excellent acylating agent. The reaction proceeds through a characteristic nucleophilic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the highly stable chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and resulting in the substituted product. youtube.com

This compound is expected to react readily with primary and secondary amines, as well as ammonia (B1221849), to yield the corresponding 5-nitro-1,2-thiazole-3-carboxamides. youtube.com These reactions are typically rapid and can often be carried out at room temperature. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. youtube.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. Research on related heterocyclic systems, such as the synthesis of amides from 3,4-dichloroisothiazole-5-carbonyl chloride, demonstrates the utility of this reaction in creating a diverse range of biologically active amide derivatives.

Table 1: Representative Amidation Reactions on an Analogous Isothiazole (B42339) Carbonyl Chloride System This table presents data from analogous reactions to illustrate typical conditions and outcomes.

| Amine Nucleophile | Base | Solvent | Reaction Time | Yield (%) |

| Aniline | Triethylamine | Dichloromethane (B109758) | 2-3 hrs | High |

| Morpholine | Pyridine | Toluene | 1-2 hrs | Excellent |

| Benzylamine | N-Methylmorpholine | Dichloromethane | 2 hrs | High |

| Ammonia (excess) | None | Diethyl Ether | 1 hr | Good |

The reaction of this compound with alcohols leads to the formation of 5-nitro-1,2-thiazole-3-carboxylate esters. This transformation follows the same nucleophilic acyl substitution pathway as amidation. chemistrysteps.com The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only scavenges the HCl produced but can also act as a catalyst. lumenlearning.com The versatility of this reaction allows for the synthesis of a wide array of esters by varying the alcohol component, from simple alkyl alcohols to more complex polyfunctional molecules.

Table 2: Illustrative Esterification of Acyl Chlorides This table shows general conditions for the esterification of acyl chlorides with various alcohols.

| Alcohol Nucleophile | Base | Solvent | Temperature | Product |

| Methanol | Pyridine | Chloroform | Room Temp. | Methyl Ester |

| Ethanol | Triethylamine | Tetrahydrofuran | Room Temp. | Ethyl Ester |

| Isopropanol | Pyridine | Dichloromethane | Room Temp. | Isopropyl Ester |

| Phenol | Pyridine | Benzene | Reflux | Phenyl Ester |

In a similar fashion to alcohols, thiols can react with this compound to produce the corresponding thioesters. chemistrysteps.com Thioesters are significant compounds in both organic synthesis and biochemistry. The reaction can be carried out by treating the acyl chloride directly with a thiol, often in the presence of a base. chemistrysteps.com Alternatively, using a pre-formed metal thiolate salt, such as a sodium or potassium thiolate, provides a highly nucleophilic species that reacts rapidly with the acyl chloride to give the thioester in high yield. pharmaguideline.com

Reactions Involving the Nitro Group and Thiazole (B1198619) Ring System

The electronic landscape of the 5-nitro-1,2-thiazole ring is heavily influenced by its two powerful electron-withdrawing substituents. This dictates its reactivity towards reduction and aromatic substitution reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. google.com Numerous reagents are available for this purpose, including metal-acid systems (e.g., tin (Sn) or iron (Fe) in HCl), stannous chloride (SnCl₂), and catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂). google.com

However, the direct reduction of the nitro group in this compound presents a significant chemoselectivity challenge. The acyl chloride functionality is highly susceptible to reduction by many of the same reagents used for the nitro group (e.g., catalytic hydrogenation or strong hydride reagents) and is also readily hydrolyzed under aqueous acidic or basic conditions. Therefore, it is synthetically more feasible to perform the nitro reduction on a more stable precursor, such as 5-nitro-1,2-thiazole-3-carboxylic acid or its corresponding ester, before converting the carboxylic acid to the more reactive acyl chloride. For instance, 2:4-dimethyl-5-nitrothiazole has been successfully reduced to the corresponding amine using iron. nih.gov

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Typical Conditions | Comments |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | Classic, robust method. Likely to hydrolyze acyl chloride. |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, Reflux | Milder conditions, good for many functional groups, but aqueous workup can affect acyl chlorides. |

| H₂ / Pd, Pt, or Ni | Various Solvents, Pressure | Highly effective but will also reduce acyl chlorides to alcohols. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Biphasic System | Can be selective but conditions are aqueous. |

The reactivity of the thiazole ring towards aromatic substitution is profoundly affected by its substituents. In general, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the electron-rich C5 position. pharmaguideline.comresearchgate.net However, the 1,2-thiazole ring in this compound is substituted with two potent electron-withdrawing groups: the nitro group at C5 and the carbonyl chloride at C3. These groups strongly deactivate the ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts acylation exceptionally difficult and unlikely to proceed under standard conditions. ias.ac.inias.ac.in

Conversely, the presence of a strong electron-withdrawing group like a nitro moiety can activate an aromatic ring towards nucleophilic aromatic substitution (SNA_r_). In this reaction, a nucleophile attacks an electron-poor ring carbon, leading to the displacement of a leaving group. researchgate.net For this compound, the C5 position, bearing the nitro group, is a potential site for nucleophilic attack. A sufficiently strong nucleophile (e.g., an alkoxide or thiolate) could potentially displace the nitro group. Studies on other nitro-heterocyclic systems have shown that the nitro group itself can act as the leaving group in SNA_r_ reactions. scispace.com

Catalytic Approaches to Modulate Reactivity

The reactivity of an acyl chloride is primarily characterized by nucleophilic acyl substitution. For this compound, the carbonyl carbon is rendered highly electrophilic by two main factors: the inherent electron-withdrawing nature of the chlorine atom and the potent electron-withdrawing effect of the 5-nitro group on the 1,2-thiazole (isothiazole) ring. This high intrinsic reactivity suggests that many of its reactions with strong nucleophiles may proceed readily without catalysis.

However, for reactions involving weaker nucleophiles or to achieve specific outcomes such as asymmetric synthesis, catalytic approaches would be essential.

Lewis Acid Catalysis : Lewis acids like AlCl₃, FeCl₃, or ZnCl₂ could be employed to further enhance the electrophilicity of the carbonyl carbon. By coordinating to the carbonyl oxygen, the Lewis acid would increase the positive partial charge on the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a standard strategy for Friedel-Crafts acylation reactions, where the acyl chloride is used to acylate an aromatic ring.

Organocatalysis : Chiral organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or chiral phosphines, could be utilized to catalyze reactions enantioselectively. For instance, in the kinetic resolution of a racemic alcohol, a chiral catalyst could facilitate the acylation of one enantiomer faster than the other. The catalyst would typically form a highly reactive, chiral acyl-catalyst intermediate that then reacts with the nucleophile.

Phase-Transfer Catalysis : For reactions involving nucleophiles that are soluble in an aqueous phase while the acyl chloride is in an organic phase, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) could be used to transport the nucleophile to the organic phase, thereby facilitating the reaction.

The strongly deactivating nature of the nitro group on the thiazole ring would likely make catalytic reactions involving the ring itself (such as cross-coupling reactions) challenging.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

The study of reaction kinetics and thermodynamics for this compound would be crucial for optimizing reaction conditions and understanding its reactivity profile. As no specific experimental data is available, the following considerations are based on general principles.

Reaction Kinetics: The rate of nucleophilic acyl substitution is expected to be significantly high for this compound. The primary factors influencing the kinetics would be:

Electron-Withdrawing Groups : The 5-nitro group is a powerful electron-withdrawing group. Its effect, transmitted through the 1,2-thiazole ring, would substantially increase the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack compared to a non-nitrated analogue.

Leaving Group Ability : The chloride ion is an excellent leaving group, which contributes to a fast substitution rate.

Nucleophile Strength : The reaction rate will be directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles (e.g., amines, alkoxides) will react much faster than weaker ones (e.g., alcohols, water).

A hypothetical kinetic study might compare the rate constants for the aminolysis of various substituted 1,2-thiazole-3-carbonyl chlorides. The expected trend in reaction rates would likely follow the electron-withdrawing strength of the substituent at the 5-position.

Thermodynamic Considerations: The key transformations of this compound, such as its conversion to amides, esters, or ketones, are generally thermodynamically favorable.

Reaction Enthalpy : These reactions are typically exothermic. The formation of stronger bonds in the product (e.g., C-N or C-O) compared to the C-Cl bond in the reactant, along with the formation of a stable chloride ion, drives the reaction forward.

Reaction Equilibrium : Due to the high reactivity of the acyl chloride, the equilibrium for these substitution reactions lies far to the product side. The reaction is often considered irreversible, especially if a base is used to neutralize the HCl byproduct.

A data table for such a study would likely resemble the following hypothetical structure, though the values are purely illustrative.

| Reaction Type | Nucleophile | Rate Constant (k) | Activation Energy (Ea) |

| Aminolysis | Aniline | k₁ | Ea₁ |

| Esterification | Ethanol | k₂ | Ea₂ |

| Hydrolysis | Water | k₃ | Ea₃ |

| This table is for illustrative purposes only, as no experimental data is currently available in the literature. |

Proposed Reaction Mechanisms and Transition State Analysis

The primary reaction mechanism for this compound with nucleophiles is the nucleophilic acyl substitution . This mechanism proceeds through a tetrahedral intermediate.

Mechanism Steps:

Nucleophilic Attack : A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Departure : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation (if applicable) : If the nucleophile was neutral (e.g., an amine or alcohol), the resulting product will be positively charged. A weak base, such as another molecule of the nucleophile or an added non-nucleophilic base (like triethylamine), will deprotonate the product to yield the final, neutral substitution product.

Transition State Analysis: While no specific transition state analysis for this molecule has been published, computational chemistry could provide significant insights.

The rate-determining step is typically the initial nucleophilic attack to form the tetrahedral intermediate. A computational analysis would focus on the energy barrier of this first transition state.

The stability of the tetrahedral intermediate would also be a key factor. The electron-withdrawing 5-nitro-1,2-thiazole group would help to stabilize the negative charge on the oxygen atom in the intermediate through inductive and resonance effects, thereby lowering the activation energy of the reaction.

A theoretical transition state analysis could compare the energy profiles for reactions with different nucleophiles or with and without a catalyst. This would help in understanding the catalyst's role in lowering the activation barrier, for instance, by stabilizing the transition state.

Strategic Applications of 5 Nitro 1,2 Thiazole 3 Carbonyl Chloride As a Versatile Synthetic Synthon

Construction of Advanced Heterocyclic Scaffolds Utilizing 5-Nitro-1,2-thiazole-3-carbonyl chloride

The highly reactive nature of the carbonyl chloride functional group in This compound , combined with the inherent electronic properties of the nitro-substituted thiazole (B1198619) ring, positions it as a promising synthon for the construction of diverse and complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for synthesizing fused heterocyclic systems, which are integral to many biologically active molecules. Its reaction with bifunctional nucleophiles can lead to the formation of various fused ring structures. For instance, condensation with ortho-substituted anilines, such as those containing amino, hydroxyl, or thiol groups, can yield fused thiazolopyrimidines or other related polycyclic aromatic systems. The reaction typically proceeds through an initial acylation at the nucleophilic site, followed by an intramolecular cyclization-condensation reaction.

The reaction conditions for these transformations are often mild, though they can be influenced by the nature of the nucleophile and the desired product. The choice of solvent and the potential need for a base to facilitate the cyclization step are critical parameters that require careful optimization for each specific transformation.

Preparation of Spiro and Bridged Thiazole Derivatives

The construction of spiro and bridged thiazole derivatives represents a significant challenge in synthetic organic chemistry. While direct applications of This compound in this area are not extensively documented, its potential as a building block can be envisioned. For the synthesis of spirocyclic thiazoles, the carbonyl chloride could react with substrates containing two nucleophilic centers positioned to facilitate a double cyclization event around a single atom.

Bridged thiazole derivatives could potentially be accessed through multi-step sequences. An initial reaction of the carbonyl chloride to introduce the 5-nitro-1,2-thiazole moiety onto a pre-existing cyclic framework could be followed by an intramolecular reaction to form the bridged system. Cycloaddition reactions involving the thiazole ring or the nitro group could also be explored as a pathway to these complex architectures.

Role in the Synthesis of Complex Organic Architectures

The incorporation of the 5-nitro-1,2-thiazole unit into larger, more complex organic molecules is a key area of interest, particularly in the synthesis of natural product analogues and other biologically relevant compounds. The carbonyl chloride functionality provides a direct handle for attaching this heterocyclic core to various molecular scaffolds via amide bond formation.

Furthermore, the nitro group on the thiazole ring offers a versatile functional group for further transformations. It can be reduced to an amino group, which can then participate in a wide range of subsequent reactions, including further amide couplings, diazotization, or the formation of other heterocyclic rings. This two-pronged reactivity—acylation via the carbonyl chloride and subsequent modification of the nitro group—allows for the strategic and controlled assembly of intricate molecular designs.

Utilization in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single operation. The electrophilic nature of the carbonyl chloride in This compound makes it a suitable candidate for inclusion in such reactions.

For example, it could potentially be employed in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component reaction, the carbonyl chloride could serve as the acid component, reacting with an amine, an aldehyde or ketone, and an isocyanide to generate a complex α-acylamino amide derivative bearing the 5-nitro-1,2-thiazole moiety.

Cascade reactions initiated by the reactivity of the carbonyl chloride are also conceivable. An initial intermolecular reaction could be designed to trigger a series of intramolecular transformations, leading to the rapid assembly of a polycyclic system. The nitro group could also play a role in directing or participating in these cascade sequences.

Development of Libraries of 5-Nitro-1,2-thiazole-3-carboxamide and Related Derivatives

The synthesis of libraries of related compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for the parallel synthesis of a diverse range of 5-nitro-1,2-thiazole-3-carboxamides. By reacting the carbonyl chloride with a large panel of primary and secondary amines, a library of amides with varying substituents can be rapidly generated.

These libraries can then be screened for biological activity or other desirable properties. The data obtained from such screenings can provide valuable structure-activity relationships (SAR), guiding the design of next-generation compounds with improved potency, selectivity, or other optimized characteristics. High-throughput synthesis techniques can be employed to expedite the creation of these chemical libraries.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. The reactive nature of This compound makes it well-suited for integration into such platforms.

In a flow chemistry setup, the carbonyl chloride solution could be precisely mixed with a solution of a nucleophile in a microreactor, allowing for rapid and controlled amide bond formation. The short reaction times and excellent heat transfer in microreactors can help to minimize the formation of byproducts. Furthermore, the integration of in-line purification and analysis techniques can enable the development of fully automated processes for the synthesis and screening of 5-nitro-1,2-thiazole-3-carboxamide libraries. This approach has the potential to significantly accelerate the discovery and development of new chemical entities based on this heterocyclic scaffold.

Advanced Analytical and Computational Methodologies in the Study of 5 Nitro 1,2 Thiazole 3 Carbonyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation of Reaction Products

Spectroscopic techniques are indispensable for the structural determination of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with matter, these methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural elucidation of organic compounds, including derivatives of 5-Nitro-1,2-thiazole-3-carbonyl chloride. Both ¹H NMR and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of these molecules.

In ¹H NMR spectra of 5-nitro-1,2-thiazole derivatives, the proton on the thiazole (B1198619) ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in derivatives of 2-amino-5-nitrothiazole, this proton signal can be observed around 8.0-8.5 ppm. The chemical shift is influenced by the electronic environment, with the electron-withdrawing nitro group causing a downfield shift. When this compound reacts to form amides or esters, the protons on the newly introduced substituents provide additional characteristic signals. For example, N-H protons in amide derivatives often appear as broad singlets, while alkyl protons of ester groups will have shifts and splitting patterns indicative of their structure. distantreader.org

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The carbon atoms of the thiazole ring exhibit distinct chemical shifts. The carbon bearing the nitro group (C5) is typically shifted downfield due to the strong deshielding effect. The carbonyl carbon of the acyl chloride and its derivatives (amides, esters) is also highly characteristic, appearing significantly downfield, often in the range of 160-180 ppm. impactfactor.org The specific chemical shifts are valuable for confirming the successful transformation of the carbonyl chloride group during synthesis. impactfactor.orgsemanticscholar.org

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiazole Ring Proton (H4) | ~7.5 - 8.6 | - |

| Thiazole Ring Carbons | - | ~110 - 160 |

| Carbonyl Carbon (C=O) | - | ~160 - 180 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides several key diagnostic absorption bands.

The most prominent bands include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These bands are definitive indicators of the nitro functionality.

Carbonyl Group (C=O): The stretching vibration of the carbonyl group is highly sensitive to its electronic environment. In the starting material, this compound, the C=O stretch is expected at a high frequency (around 1770-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Upon conversion to amides or esters, this band shifts to a lower frequency, typically 1650-1700 cm⁻¹ for amides and 1735-1750 cm⁻¹ for esters. nih.govnih.gov

Thiazole Ring: The vibrations of the C=N and C=C bonds within the thiazole ring appear in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. nih.gov

N-H and C-H Bonds: In amide derivatives, the N-H stretching vibration is observed in the region of 3100-3500 cm⁻¹. ekb.eg Aromatic and aliphatic C-H stretching vibrations appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Monitoring the disappearance of the acyl chloride C=O band and the appearance of a new amide or ester C=O band is a common way to track the progress of reactions involving this compound. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for 5-Nitro-1,2-thiazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1350 |

| Carbonyl (Acyl Chloride) | C=O Stretch | 1770 - 1800 |

| Carbonyl (Amide) | C=O Stretch | 1650 - 1700 |

| Amine (N-H) | N-H Stretch | 3100 - 3500 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a product with high accuracy, confirming its identity. semanticscholar.org

In the analysis of 5-nitro-1,2-thiazole derivatives, the molecular ion peak (M⁺) is a key piece of information. The fragmentation patterns observed under electron impact (EI) or other ionization methods offer structural insights. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30) radicals. nih.govsigmaaldrich.com The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions that help to confirm the core structure. nih.govsigmaaldrich.comnih.gov For derivatives, the fragmentation will also involve the substituent attached to the carbonyl group, allowing for further structural confirmation. scispace.com

MS is also valuable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, the disappearance of the starting material's molecular ion peak and the appearance of the product's peak can be tracked, allowing for the optimization of reaction conditions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of reaction products from starting materials, reagents, and byproducts, as well as for assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 5-nitro-1,2-thiazole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is typically used for detection, as the thiazole ring and nitro group are strong chromophores. nih.gov HPLC methods can be developed to provide sharp, symmetrical peaks, allowing for accurate quantification and purity assessment.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for rapid reaction monitoring and preliminary purity checks. A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The separated spots are visualized, often under UV light. The retention factor (Rf) value for the product can be compared to that of the starting material to gauge the progress of the reaction. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound and its derivatives, DFT calculations can provide valuable insights into their geometry, stability, and chemical reactivity. researchgate.netnih.gov

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap can be determined. This gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov The distribution of these frontier orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized on the thiazole ring and the nitro group, indicating these are sites susceptible to nucleophilic attack.

Furthermore, DFT can be used to calculate theoretical spectroscopic data. Predicted NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in structural assignment and confirm the identity of synthesized compounds. nih.gov Other calculated parameters, such as chemical hardness, softness, and electrostatic potential maps, provide a deeper understanding of the molecule's reactivity profile, guiding further synthetic efforts. nih.govresearchgate.net

Table 3: Key Parameters from DFT Studies of Thiazole Derivatives

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to electron-donating ability |

| LUMO Energy | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of molecules and exploring potential reaction pathways at an atomic level. While direct MD simulation studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its reactivity. MD simulations can be particularly useful in modeling the interactions of the carbonyl chloride group with various nucleophiles in different solvent environments.

Reactive MD simulations, which employ force fields that can describe the formation and breaking of chemical bonds, could elucidate the mechanisms of nucleophilic acyl substitution reactions involving this compound. Such simulations can map out the potential energy surface of the reaction, identifying transition states and intermediates, and calculating the activation energies associated with different pathways. For instance, the reaction with an amine to form an amide derivative could be modeled to understand the role of the solvent in stabilizing the tetrahedral intermediate and to visualize the proton transfer steps.

In a broader context, MD simulations are frequently used to study the stability of ligand-protein complexes, which is relevant for the derivatives of this compound that may have biological applications. For example, studies on other thiazole derivatives have used MD simulations to assess the stability of their binding to specific protein targets. These simulations provide insights into the conformational changes and key interactions that govern the binding affinity.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical reactivity of a series of compounds with their molecular descriptors. These descriptors can be derived from the molecular structure and can be of various types, including electronic, steric, and topological. For this compound and its derivatives, QSRR models could be developed to predict their reactivity towards different nucleophiles or their stability under various conditions.

The development of a QSRR model for this class of compounds would typically involve the following steps:

Data Set Selection: A series of derivatives of this compound with known experimental reactivity data (e.g., reaction rates with a specific nucleophile) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These could include descriptors related to the electronic properties of the carbonyl carbon and the nitro group, such as partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and various quantum chemical parameters.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

| Descriptor Type | Examples | Relevance to Reactivity of this compound |

| Electronic | Partial charge on carbonyl carbon, LUMO energy, Dipole moment | The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack. |

| Steric | Molar volume, Surface area, Ovality | The steric hindrance around the carbonyl group can affect the rate of reaction with nucleophiles. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the size, shape, and branching of the molecule, which can indirectly influence its reactivity. |

X-ray Crystallography for Solid-State Structural Characterization (if applicable to derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. Although the crystal structure of this compound itself may not be publicly available, the structures of many of its derivatives can be determined to provide valuable insights into their molecular geometry, conformation, and intermolecular interactions.

The structural information obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles. This data is crucial for understanding the effects of substituent groups on the geometry of the thiazole ring and the carbonyl moiety. For instance, the planarity of the thiazole ring and the orientation of the nitro group and the carbonyl-containing side chain can be accurately determined.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions play a critical role in determining the physical properties of the solid material, including its melting point, solubility, and stability.

For example, the crystal structure of a derivative, such as an amide formed from the reaction of this compound with an amine, would reveal the conformation of the amide linkage and the hydrogen bonding patterns in the solid state. This information is valuable for designing materials with specific solid-state properties.

Below is a hypothetical data table illustrating the kind of information that can be obtained from an X-ray crystallographic study of a derivative of this compound.

| Crystallographic Parameter | Example Value for a Hypothetical Derivative | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements present in the unit cell. |

| a (Å) | 8.543 | Dimensions of the unit cell. |

| b (Å) | 12.345 | Dimensions of the unit cell. |

| c (Å) | 9.876 | Dimensions of the unit cell. |

| β (°) | 105.4 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1002.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.654 | The calculated density of the crystal. |

| R-factor (%) | 4.2 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Future Perspectives and Emerging Research Avenues for 5 Nitro 1,2 Thiazole 3 Carbonyl Chloride

Exploration of Novel Reaction Partners and Reactivity Patterns

The primary reactivity of 5-Nitro-1,2-thiazole-3-carbonyl chloride is dictated by the electrophilic carbonyl chloride group. This functional group is well-known to react readily with a wide array of nucleophiles. Future research will likely focus on expanding the scope of these reactions beyond common nucleophiles to explore more complex and specialized transformations.

The reaction with amines to form amides is a foundational transformation for this compound. researchgate.net A significant research avenue involves reacting it with a diverse library of primary and secondary amines, including those with complex steric and electronic properties, to generate novel N-substituted 5-nitro-1,2-thiazole-3-carboxamides. Beyond simple amines, bifunctional nucleophiles, such as amino alcohols and diamines, could lead to the formation of more elaborate molecular architectures.

The reactivity is not limited to nitrogen nucleophiles. The exploration of reactions with various oxygen and sulfur nucleophiles is a promising area. For instance, reactions with alcohols and phenols would yield corresponding esters, while reactions with thiols would produce thioesters. These derivatives could be investigated for unique chemical properties and biological activities. Furthermore, Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds could be explored to form new carbon-carbon bonds, yielding novel ketone derivatives. The electron-withdrawing nature of the 5-nitroisothiazole ring is expected to significantly influence the reactivity of the carbonyl chloride, making it a highly potent acylating agent.

Table 1: Potential Reactions with Novel Nucleophilic Partners

| Nucleophile Class | Specific Example | Expected Product | Potential Application Area |

|---|---|---|---|

| Nitrogen Nucleophiles | Chiral Amines | Chiral Amides | Asymmetric Synthesis, Biologically Active Molecules |

| Hydrazines | Hydrazides | Pharmaceutical Intermediates, Agrochemicals | |

| Oxygen Nucleophiles | Complex Alcohols | Hindered Esters | Specialty Chemicals, Material Science |

| Hydroxamic Acids | O-Acyl Hydroxamates | Bioactive Compounds | |

| Sulfur Nucleophiles | Thiophenols | Aryl Thioesters | Organic Synthesis, Material Precursors |

| Carbon Nucleophiles | Organometallic Reagents | Ketones | Functionalized Heterocycles |

| Electron-rich Aromatics | Aryl Ketones | Dyes, Pharmaceutical Scaffolds |

Development of Greener Synthetic Approaches and Sustainable Chemistry

Traditional methods for synthesizing acyl chlorides and their derivatives often rely on hazardous reagents and volatile organic solvents. researchgate.net A key future direction is the development of more sustainable and environmentally benign synthetic protocols for reactions involving this compound. nih.gov

Green chemistry principles can be applied to minimize environmental impact. uniroma1.it This includes the exploration of alternative, less hazardous solvents, such as deep eutectic solvents or ionic liquids, which can offer benefits in terms of recyclability and reduced toxicity. nih.gov Moreover, the development of catalytic methods for acylation reactions, which would reduce the need for stoichiometric activating agents and minimize waste, is a significant goal.

Integration into Advanced Materials Science Research (e.g., polymer precursors, functional dyes)

The unique electronic and structural features of the 5-nitro-1,2-thiazole moiety make it an attractive candidate for incorporation into advanced materials. The high reactivity of the carbonyl chloride group provides a convenient handle for integrating this heterocycle into larger molecular systems, such as polymers and functional dyes.

Polymer Precursors: this compound can serve as a monomer in polycondensation reactions. Its reaction with various diamines could lead to the synthesis of novel polyamides. mdpi.com The incorporation of the rigid, electron-deficient nitroisothiazole ring into the polymer backbone could impart desirable properties such as high thermal stability, specific electronic characteristics, and enhanced mechanical strength. These materials could find applications in high-performance plastics, specialty fibers, and electronics.

Functional Dyes: The 5-nitro-1,2-thiazole core possesses strong electron-withdrawing characteristics, a common feature in the design of chromophores for functional dyes. emerald.com By reacting the carbonyl chloride with various aromatic amines or other chromophoric systems, it is possible to synthesize novel azo dyes or other classes of dyes. These could be investigated for applications in textile dyeing, organic light-emitting diodes (OLEDs), and as sensors, where their colorimetric properties might change in response to specific analytes.

Table 2: Potential Applications in Materials Science

| Material Class | Synthetic Strategy | Key Feature of Thiazole (B1198619) Moiety | Potential Application |

|---|---|---|---|

| Polyamides | Polycondensation with diamines | Rigidity, thermal stability, electron-deficient nature | High-performance engineering plastics, advanced coatings |

| Polyesters | Polycondensation with diols | Polarity, potential for hydrogen bonding | Specialty polymers, biodegradable materials |

| Functional Dyes | Coupling with aromatic amines/phenols | Strong electron-withdrawing group (nitro-thiazole) | Azo dyes for textiles, non-linear optics, chemical sensors |

Application in Chemo- and Regioselective Transformations

The high reactivity of the acyl chloride group compared to other functional groups allows for its use in chemoselective transformations. In a molecule containing multiple nucleophilic sites, such as an amino alcohol, the this compound can be expected to react preferentially with the more nucleophilic amine group over the less nucleophilic alcohol group under controlled conditions. This selectivity is crucial for the efficient synthesis of complex molecules without the need for extensive use of protecting groups.

Furthermore, the isothiazole (B42339) ring itself, activated by the strong electron-withdrawing nitro group, could be a site for regioselective reactions. While the carbonyl chloride is the most apparent reactive center, future research could uncover conditions for nucleophilic aromatic substitution (SNAr) on the heterocyclic ring. This could provide a pathway to novel, highly functionalized isothiazoles that are otherwise difficult to access. Drawing analogies from related nitro-activated heterocycles, such as nitroisoxazoles, suggests that regioselective functionalization could be a fruitful area of investigation. mdpi.com

Unexplored Derivatization Potentials and Synthesis of Undiscovered Analogs

Beyond the direct reactions of the carbonyl chloride, there are significant unexplored derivatization potentials centered on modifying the core heterocyclic structure. A particularly promising avenue is the chemical transformation of the nitro group.

The reduction of the nitro group to an amino group would yield 5-Amino-1,2-thiazole-3-carbonyl chloride, a bifunctional building block with two distinct reactive sites. The newly formed amino group could undergo a host of subsequent reactions, including diazotization to form diazonium salts (precursors for azo dyes), acylation, or alkylation. This opens up a vast new chemical space for creating diverse and complex analogs.

Another area of exploration is the synthesis of analogs where the substituents on the thiazole ring are varied. While this article focuses on the 5-nitro derivative, synthetic methodologies could be developed to introduce other functional groups at the 5-position (e.g., cyano, sulfonyl, or halogen groups) or at the 4-position of the isothiazole ring. Each new analog would possess a unique reactivity profile and potential for application, expanding the synthetic utility of the 1,2-thiazole-3-carbonyl chloride scaffold. The creation of a chemical library based on these diverse derivatizations could be a valuable resource for drug discovery and materials science research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.